Bis(methyl methacrylate)(1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene)nickel(0)
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Overview
Description
Bis(methyl methacrylate)(1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene)nickel(0) is a complex organometallic compound. It features a nickel center coordinated by two methyl methacrylate ligands and a 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene ligand. This compound is notable for its applications in catalysis and materials science due to its unique structural and electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(methyl methacrylate)(1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene)nickel(0) typically involves the reaction of nickel(0) precursors with methyl methacrylate and 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene ligands. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation of the nickel center .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes ensuring stringent control over reaction conditions to maintain the purity and yield of the product .
Chemical Reactions Analysis
Types of Reactions
Bis(methyl methacrylate)(1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene)nickel(0) can undergo various types of reactions, including:
Oxidation: The nickel center can be oxidized to higher oxidation states.
Substitution: Ligands can be substituted with other donor ligands.
Coordination: The compound can coordinate with other molecules to form complexes.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents, donor ligands, and coordinating solvents. Reactions are typically conducted under inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield nickel(II) complexes, while substitution reactions can produce a variety of nickel-ligand complexes .
Scientific Research Applications
Bis(methyl methacrylate)(1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene)nickel(0) has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Materials Science: The compound is studied for its potential in creating advanced materials with unique electronic and structural properties.
Chemistry: It serves as a model compound for studying nickel-ligand interactions and coordination chemistry.
Mechanism of Action
The mechanism by which Bis(methyl methacrylate)(1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene)nickel(0) exerts its effects involves the coordination of the nickel center with ligands. This coordination alters the electronic properties of the nickel, enabling it to participate in various catalytic cycles. The molecular targets and pathways involved depend on the specific reaction being catalyzed .
Comparison with Similar Compounds
Similar Compounds
Bis(1,5-cyclooctadiene)nickel(0): Another nickel(0) complex used in catalysis.
Nickel(II) acetylacetonate: A nickel(II) complex with different ligand environments.
Nickel(II) chloride: A simpler nickel(II) salt used in various chemical reactions.
Uniqueness
Bis(methyl methacrylate)(1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene)nickel(0) is unique due to its specific ligand environment, which imparts distinct electronic and structural properties. This makes it particularly effective in certain catalytic applications compared to other nickel complexes .
Properties
Molecular Formula |
C33H47N2NiO4 |
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Molecular Weight |
594.4 g/mol |
IUPAC Name |
1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-2-ide;carbanide;methyl 2-methylprop-2-enoate;nickel(3+) |
InChI |
InChI=1S/C21H25N2.2C5H8O2.2CH3.Ni/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;2*1-4(2)5(6)7-3;;;/h7-13H,1-6H3;2*1H2,2-3H3;2*1H3;/q-1;;;2*-1;+3 |
InChI Key |
BEGVUYSNLXXZQX-UHFFFAOYSA-N |
Canonical SMILES |
[CH3-].[CH3-].CC1=CC(=C(C(=C1)C)N2[CH-]N(C=C2)C3=C(C=C(C=C3C)C)C)C.CC(=C)C(=O)OC.CC(=C)C(=O)OC.[Ni+3] |
Origin of Product |
United States |
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